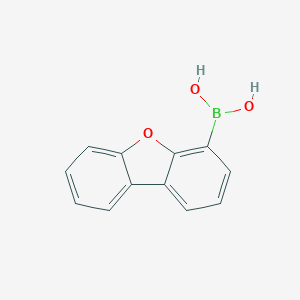

Dibenzofuran-4-boronic acid

Description

Properties

IUPAC Name |

dibenzofuran-4-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BO3/c14-13(15)10-6-3-5-9-8-4-1-2-7-11(8)16-12(9)10/h1-7,14-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXHUJRZYLRVVNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C(=CC=C1)C3=CC=CC=C3O2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40370219 | |

| Record name | Dibenzofuran-4-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100124-06-9 | |

| Record name | Dibenzofuran-4-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibenzofuran-4-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Dibenzofuran-4-boronic acid (CAS: 100124-06-9)

For Researchers, Scientists, and Drug Development Professionals

Core Compound Summary

Dibenzofuran-4-boronic acid is a sophisticated organic compound that has garnered significant attention in both the pharmaceutical and electronic materials industries.[1] Its structure, featuring a dibenzofuran core functionalized with a boronic acid group, makes it a highly versatile intermediate for creating complex chemical structures.[1] This compound is particularly valued for its role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a fundamental method for forming carbon-carbon (C-C) bonds.[1][2]

The dibenzofuran moiety provides a rigid and planar scaffold, which can be advantageous in drug design for influencing how a molecule binds to biological targets.[2][3] In materials science, these characteristics are leveraged to create emitters, host materials, and charge transport layers for Organic Light-Emitting Diodes (OLEDs).[1]

Physicochemical and Safety Data

Quantitative data for this compound has been compiled from various sources to provide a comprehensive overview of its properties and safety profile.

Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 100124-06-9 | [4][5] |

| Molecular Formula | C₁₂H₉BO₃ | [4][5][6][7] |

| Molecular Weight | 212.01 g/mol | [4][5][6][7] |

| Appearance | Off-white to beige or almost white crystalline powder | [1][4][5][8] |

| Melting Point | 258-291 °C (Lit.) | [4][5][8][9] |

| Purity | ≥95% - 99.0% | [1][5][9] |

| Solubility | Soluble in water | [4][8] |

| pKa | 8.04 ± 0.30 | [4] |

Safety and Handling Information

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

| Hazard Statement | Precautionary Statement | Source(s) |

| H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. | [7][10][11][12][13] |

| H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [7][12][13] |

| H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [10][11][12][13] |

Storage: Store in a well-ventilated place.[10][11][12] Keep container tightly closed.[10][11][12] Store locked up.[10][11] Incompatible Materials: Strong acids and strong bases.[11][13] Disposal: Dispose of contents/container to an approved waste disposal plant.[10][11][12]

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process that is well-documented in the chemical literature. Below are representative experimental protocols for its synthesis and a key application in Suzuki-Miyaura cross-coupling.

Synthesis of this compound

A common and efficient method for synthesizing this compound involves the lithiation of 4-bromodibenzofuran followed by reaction with a borate ester and subsequent hydrolysis.[1][4][6]

Experimental Protocol:

-

Reaction Setup: In a 300 ml three-necked flask, dissolve 7.2 g of 4-bromodibenzofuran in anhydrous tetrahydrofuran (THF) at -78°C under an argon atmosphere.[6][8]

-

Lithiation: Add 20 ml of an n-butyl lithium-n-hexane solution (1.6 M, 1.1 eq) to the flask and stir the mixture for 1 hour at -78°C.[6][8]

-

Borylation: Add 4.23 ml (1.3 eq) of trimethoxyborane (B(OMe)₃) and continue stirring for 2 hours.[6][8]

-

Quenching and Hydrolysis: Allow the reaction temperature to rise to room temperature. Add 200 ml of 1 N hydrochloric acid and stir for 3 hours.[6][8]

-

Workup and Purification: Separate the organic layer and remove the solvents by distillation. Add hexane to the crude product to precipitate the solid. Filter the precipitate to obtain this compound as a white solid.[6][8] This method can yield up to 80-94% of the final product.[6]

Application in Suzuki-Miyaura Cross-Coupling

This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions for the synthesis of biaryl compounds, which are important structural motifs in many biologically active molecules.[14]

General Experimental Protocol:

This protocol is a general guideline and may require optimization for specific substrates.[15]

-

Materials:

-

Reaction Setup: In a reaction vessel, combine the aryl halide, this compound, palladium catalyst, and base.

-

Solvent Addition: Add the anhydrous and degassed solvent system to the reaction vessel under an inert atmosphere (e.g., argon or nitrogen).

-

Reaction Conditions: Stir the resulting suspension at an elevated temperature (e.g., 80°C) for a specified time (e.g., 4 hours) until the reaction is complete, as monitored by techniques like TLC or GC-MS.[14]

-

Workup: After cooling to room temperature, add brine to the mixture and extract the aqueous layer with an organic solvent (e.g., dichloromethane).[14]

-

Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), concentrate, and purify the residue by column chromatography to yield the desired biaryl product.[14]

Applications in Research and Drug Development

This compound is a crucial building block in several areas of scientific research, with significant implications for drug discovery and materials science.

-

Drug Discovery: The compound serves as an essential intermediate for the synthesis of complex organic molecules, including potential anti-inflammatory agents, antitumor agents, and antibiotics.[8][18] Its rigid dibenzofuran core can influence the pharmacokinetic and pharmacodynamic properties of drug candidates.[2] The boronic acid functional group itself is a pharmacophore that can form reversible covalent bonds with biomolecules, making it valuable for designing targeted drug delivery systems and enzyme inhibitors.[5][19] For instance, boronic acid-containing drugs like Bortezomib have been successfully developed as proteasome inhibitors for cancer therapy.[19]

-

Materials Science: In the field of organic electronics, this compound is used to construct materials for OLEDs due to its unique optical and electrochemical properties.[1][18]

-

Fluorescence Sensors: Due to its water-soluble nature and ability to change fluorescence properties upon binding to sugars, it is an ideal candidate for developing fluorescence sensors for carbohydrates.[4][8] This application is particularly useful in biological and medical research for detecting specific sugars.[4]

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. This compound | C12H9BO3 | CID 2734328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 100124-06-9 [chemicalbook.com]

- 9. 100124-06-9 this compound AKSci J95328 [aksci.com]

- 10. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 11. fishersci.com [fishersci.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. mdpi.com [mdpi.com]

- 15. benchchem.com [benchchem.com]

- 16. Suzuki Coupling [organic-chemistry.org]

- 17. benchchem.com [benchchem.com]

- 18. nbinno.com [nbinno.com]

- 19. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of Dibenzofuran-4-boronic acid

An In-depth Technical Guide to Dibenzofuran-4-boronic acid

This compound, with the CAS Number 100124-06-9, is a sophisticated organic compound that has garnered significant attention in the pharmaceutical, agrochemical, and materials science industries.[1][2] Its unique structure, featuring a dibenzofuran core functionalized with a boronic acid group, makes it a versatile intermediate for complex chemical syntheses.[1] This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and application, and visual representations of key chemical processes.

Core Physical and Chemical Properties

This compound is an off-white to beige or white to almost-white crystalline powder.[1][3][4] Its stability and suitability for various reaction conditions are indicated by its high melting point.[1]

| Property | Value | Source |

| CAS Number | 100124-06-9 | [1][5][6] |

| Molecular Formula | C₁₂H₉BO₃ | [5][6][7] |

| Molecular Weight | 212.01 g/mol | [5][6][7] |

| Melting Point | 286-291 °C (lit.) / 438.5°C | [1][3] |

| Appearance | Off-white to beige powder; White to Almost white powder to crystal | [1][3][4] |

| Purity | ≥98.0% (HPLC, Aqueous acid-base Titration) | [1][8] |

| IUPAC Name | dibenzofuran-4-ylboronic acid | [6] |

Chemical Applications and Reactivity

The primary utility of this compound lies in its role as a reactant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][3] This reaction is fundamental for forming carbon-carbon bonds, enabling the construction of complex organic molecules.[1][9]

In the field of materials science , particularly for Organic Light Emitting Diodes (OLEDs), this compound is used to create emitters, host materials, and charge transport layers with precisely engineered electronic and photophysical properties.[1]

For pharmaceutical research , it serves as a crucial building block for synthesizing drug candidates with intricate structures, often targeting specific biological pathways.[1][2] It has been used in the synthesis of anti-inflammatory agents, antitumor agents, and antibiotics.[2][3]

Additionally, this compound is a water-soluble boronic acid that can be used in the preparation of glycosensors .[3] It exhibits distinct fluorescence changes when it binds to sugars under near-physiological conditions, making it a useful reporter unit for carbohydrate fluorescence sensors.[3]

Experimental Protocols

Synthesis of this compound

A common and efficient method for synthesizing this compound involves the lithiation of 4-bromodibenzofuran followed by a reaction with a borate ester and subsequent hydrolysis.[1]

Protocol 1: High-Yield Synthesis [5]

-

Dissolve 4-bromodibenzofuran (7.4 g, 30 mmol) in dry tetrahydrofuran (THF) in a 50 ml three-necked flask.

-

Cool the solution to -78 °C and replace the atmosphere with nitrogen three times to ensure an oxygen-free environment.

-

Add n-butyl lithium (2.5M, 13.2 ml, 33 mmol) and maintain the reaction at -78 °C for 1.5 hours.

-

Add triisopropyl borate (7.6 ml, 33 mmol) dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 8 hours.

-

Quench the reaction by the dropwise addition of dilute hydrochloric acid.

-

Remove the THF by distillation under reduced pressure.

-

Dissolve the residue in dichloromethane, wash with anhydrous magnesium sulfate, dry, and filter.

-

Recrystallize the filtrate to obtain the white solid product of this compound (6 g, 94% yield).[5]

Protocol 2: Alternative Synthesis [5]

-

In a 300 ml three-necked flask under an argon atmosphere, dissolve 7.2 g of 4-bromodibenzofuran in anhydrous THF at -78°C.

-

Add 20 ml of an n-butyl lithium-n-hexane solution (1.6 M) and stir for 1 hour.

-

Add 4.23 ml of trimethoxyborane and stir for 2 hours.

-

Allow the reaction system to warm to room temperature.

-

Add 200 ml of 1 N hydrochloric acid and stir for 3 hours.

-

Separate the organic layer and distill off the solvents.

-

Add hexane to the crude product to precipitate this compound.

-

Filter the precipitated product to obtain 4.94 g of a white solid (80% yield).[5]

Caption: Workflow for the synthesis of this compound.

Suzuki-Miyaura Cross-Coupling Reaction

This compound is a key reagent in the Suzuki-Miyaura reaction, which couples organoboronic acids with organohalides.[9]

General Protocol for Mono-Arylation [10]

-

To a pressure tube, add the aryl halide (1.0 mmol), this compound (1.1 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol).

-

Add a solvent such as 1,4-dioxane (5 mL).

-

Add a base, typically a 2 M aqueous K₂CO₃ solution (1.0 mL).

-

Seal the pressure tube and heat the reaction mixture to 80-100 °C under an argon atmosphere for 3-24 hours.

-

Monitor the reaction progress using TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., dichloromethane).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to isolate the product.

The mechanism of the Suzuki reaction involves a catalytic cycle with a palladium catalyst.[9] The key steps are oxidative addition, transmetalation, and reductive elimination.[9][11] The boronic acid must be activated by a base to facilitate the transmetalation step.[12]

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Safety and Handling

This compound is known to cause skin and serious eye irritation.[4][6] It may also cause respiratory irritation.[6] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be followed when handling this compound.[4]

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 100124-06-9 [chemicalbook.com]

- 4. This compound | 100124-06-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. This compound | C12H9BO3 | CID 2734328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. This compound, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 12. Suzuki Coupling [organic-chemistry.org]

A Technical Guide to Dibenzofuran-4-boronic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of dibenzofuran-4-boronic acid, a versatile building block in organic synthesis. This document outlines its core physicochemical properties, a common synthetic route, and a detailed experimental protocol for its application in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug discovery and materials science.

Core Properties of this compound

This compound is a stable, off-white to beige crystalline powder.[1][2] Its chemical and physical properties are summarized in the table below, providing essential data for reaction planning and execution.

| Property | Value | References |

| Molecular Formula | C₁₂H₉BO₃ | [1][2][3][4][5] |

| Molecular Weight | 212.01 g/mol | [1][2][3][4][5] |

| CAS Number | 100124-06-9 | [2][3][4] |

| Appearance | White to off-white powder/crystal | [1] |

| Melting Point | 286-291 °C | [2][6] |

| Boiling Point | 438.5 °C at 760 mmHg | [6] |

Synthesis of this compound

A prevalent method for the synthesis of this compound involves the lithiation of 4-bromodibenzofuran followed by borylation with a trialkyl borate, such as trimethyl borate or triisopropyl borate, and subsequent acidic workup.[4][7] This synthetic pathway is a reliable method for producing the target compound in good yields.

Caption: Synthetic pathway for this compound.

Application in Suzuki-Miyaura Cross-Coupling Reactions

This compound is a key reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[4] This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl structures that are prevalent in many pharmaceutical compounds and organic electronic materials.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for the coupling of this compound with an aryl halide. The specific conditions may require optimization based on the reactivity of the coupling partners.

Materials and Reagents:

-

This compound

-

Aryl halide (e.g., aryl bromide, aryl iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

-

Water (degassed)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, combine this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (0.02-0.05 equivalents), and the base (2.0-3.0 equivalents).

-

Inert Atmosphere: Seal the vessel with a septum or cap and purge with an inert gas for 10-15 minutes.

-

Solvent Addition: Add the degassed organic solvent and degassed water (typically in a 4:1 to 10:1 ratio) via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and an organic solvent such as ethyl acetate. Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired biaryl product.

Caption: Suzuki-Miyaura cross-coupling reaction workflow.

References

1H NMR and 13C NMR spectra of Dibenzofuran-4-boronic acid

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of Dibenzofuran-4-boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a key building block in organic synthesis, particularly valued in the development of novel pharmaceuticals and organic electronic materials. Its utility in Suzuki-Miyaura cross-coupling reactions makes it a staple for constructing complex molecular architectures. Accurate structural confirmation and purity assessment of this reagent are paramount to ensure the reliability and success of subsequent synthetic steps. Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹H (proton) and ¹³C (carbon-13) NMR, stands as the most powerful and definitive tool for this purpose.

This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound. It moves beyond a simple presentation of data to explain the underlying principles, experimental considerations, and interpretation strategies essential for researchers. As a Senior Application Scientist, the focus here is on the causality behind experimental choices and the establishment of self-validating protocols for trustworthy results.

Molecular Structure and NMR Assignment Framework

To facilitate a clear and unambiguous discussion of the NMR spectra, a standardized numbering system for the dibenzofuran core is essential. The structure and numbering of this compound are illustrated below. This framework will be used for all spectral assignments.

Caption: Molecular structure and numbering of this compound.

Experimental Protocol for NMR Sample Preparation

The quality of NMR data is directly dependent on meticulous sample preparation. Boronic acids present a unique challenge due to their propensity to form cyclic anhydride trimers known as boroxines, especially in non-coordinating solvents or upon heating.[1][2] This oligomerization can lead to broadened signals or multiple sets of peaks, complicating spectral interpretation. The following protocol is designed to mitigate these issues and ensure high-quality, reproducible spectra.

Step-by-Step Methodology:

-

Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.[3]

-

Solvent Selection: Choose an appropriate deuterated solvent.

-

Recommended: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) are excellent choices. These coordinating solvents effectively break up the boroxine trimers, yielding sharp signals corresponding to the monomeric boronic acid.[2]

-

Conditional: Deuterated chloroform (CDCl₃) can be used, but may show a mixture of monomer and boroxine, leading to complex spectra.

-

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[3] Gently agitate or vortex the vial until the sample is completely dissolved.

-

Filtration (if necessary): If any particulate matter remains, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. Solids can degrade the quality of the magnetic field homogeneity (shimming).

-

Tube Capping and Labeling: Securely cap the NMR tube and label it clearly.

-

Pre-acquisition: Before inserting the sample into the spectrometer, ensure it is at a thermal equilibrium with the surrounding environment.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons in the molecule. For this compound, the spectrum is characterized by distinct signals in the aromatic region and a signal for the boronic acid hydroxyl protons.

Interpreting the Spectrum:

The aromatic region (typically 7.0-8.5 ppm) will show signals for the seven protons on the dibenzofuran core. The chemical shifts are influenced by the electron-donating oxygen atom and the electron-withdrawing boronic acid group.

-

B(OH)₂ Protons: The two hydroxyl protons of the boronic acid group typically appear as a broad singlet. Its chemical shift is highly variable and depends on concentration, temperature, and solvent. In solvents like CD₃OD or D₂O, this peak will often disappear due to rapid chemical exchange with the deuterium atoms of the solvent.[2]

Data Summary: ¹H NMR of this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.2 - 8.5 | Broad singlet | - | B(OH)₂ |

| ~7.9 - 8.2 | Multiplet | - | H-1, H-6, H-9 |

| ~7.3 - 7.6 | Multiplet | - | H-2, H-3, H-7, H-8 |

Note: The specific chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency. The assignments above are based on typical spectral data found in supplier catalogues and databases.[4][5][6] A ¹H NMR spectrum for the parent dibenzofuran shows protons resonating between 7.3 and 8.0 ppm.[7][8] The introduction of the boronic acid group at the 4-position will deshield adjacent protons.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. Each unique carbon atom in this compound will produce a distinct singlet.

Interpreting the Spectrum:

The spectrum will display 12 distinct signals for the carbon atoms of the dibenzofuran ring system.

-

Aromatic Carbons: These will appear in the approximate range of 110-160 ppm.[9][10]

-

Quaternary Carbons: The signals for quaternary carbons (those not bonded to any hydrogens, i.e., C-4a, C-5a, C-9a, C-9b) are typically less intense than those for protonated carbons.

-

Carbon-Boron Signal (C-4): The carbon atom directly attached to the boron (C-4) is a key diagnostic signal. Its chemical shift can be broad due to quadrupolar relaxation effects from the adjacent boron nucleus (both ¹⁰B and ¹¹B are quadrupolar). The precise chemical shift is often difficult to predict but is a unique feature of the spectrum.

Data Summary: ¹³C NMR of this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C-O (C-9b) |

| ~156 | C-O (C-5a) |

| ~110 - 140 | Aromatic CH and C-4 |

| ~120 - 130 | Quaternary Carbons (C-4a, C-9a) |

Note: This is a representative range. Specific peak assignments require advanced 2D NMR techniques (like HSQC and HMBC) or comparison with validated reference spectra. The parent dibenzofuran shows signals around 111, 121, 123, 127, and 156 ppm for its carbons.[11]

The Boronic Acid-Boroxine Equilibrium: A Critical Consideration

A common pitfall in the NMR analysis of arylboronic acids is the failure to recognize the dynamic equilibrium between the monomeric acid and its trimeric anhydride, the boroxine.

Caption: Equilibrium between boronic acid monomer and its boroxine trimer.

This equilibrium is influenced by:

-

Solvent: Non-coordinating solvents like CDCl₃ favor the boroxine. Coordinating, protic solvents like CD₃OD or DMSO-d₆ shift the equilibrium strongly toward the monomer.[2]

-

Water Content: Traces of water will hydrolyze the boroxine back to the monomeric acid. Rigorous drying can promote trimerization.

-

Temperature: Heating can drive off water and favor boroxine formation.[2]

For definitive characterization of the boronic acid itself, it is crucial to use a protocol, like the one described above, that ensures the analysis of the monomeric species.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are powerful tools for its unambiguous identification and quality control. A successful analysis hinges on understanding the unique chemical properties of boronic acids, particularly the monomer-boroxine equilibrium. By employing the detailed experimental protocols provided in this guide—specifically the use of coordinating deuterated solvents like DMSO-d₆ or CD₃OD—researchers can obtain high-quality, interpretable spectra. The characteristic patterns in the aromatic region of the ¹H spectrum and the full set of 12 carbons in the ¹³C spectrum serve as a definitive fingerprint for this important synthetic building block, ensuring the integrity of subsequent research and development efforts.

References

- 1. benchchem.com [benchchem.com]

- 2. reddit.com [reddit.com]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. This compound(100124-06-9) 1H NMR spectrum [chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. This compound, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. Dibenzofuran(132-64-9) 1H NMR [m.chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. compoundchem.com [compoundchem.com]

- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. spectrabase.com [spectrabase.com]

Mass Spectrometry Analysis of Dibenzofuran-4-boronic acid: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzofuran-4-boronic acid is a key building block in organic synthesis, particularly in the development of novel pharmaceutical agents and advanced materials. Its unique structure, combining a rigid, planar dibenzofuran core with a reactive boronic acid moiety, makes it a valuable synthon in cross-coupling reactions. Accurate and robust analytical methods are paramount for ensuring its purity, characterizing its reaction products, and understanding its metabolic fate. Mass spectrometry (MS), coupled with chromatographic separation techniques such as Gas Chromatography (GC) and Liquid Chromatography (LC), stands as the definitive tool for the detailed analysis of this compound.

This technical guide provides an in-depth overview of the mass spectrometric analysis of this compound. It outlines detailed experimental protocols for both GC-MS and LC-MS, presents predicted fragmentation data to aid in spectral interpretation, and illustrates a comprehensive analytical workflow.

Core Concepts in Mass Spectrometry of Boronic Acids

The analysis of boronic acids by mass spectrometry presents unique challenges. Under typical thermal conditions of a GC inlet or upon electrospray ionization (ESI), boronic acids have a propensity to undergo dehydration to form cyclic boroxine trimers. This can complicate spectral interpretation and reduce the sensitivity of the desired monomeric analyte.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Due to their low volatility and thermal lability, boronic acids generally require a derivatization step prior to GC-MS analysis.[1][2] This process replaces the active hydrogens of the boronic acid group with a less polar, more thermally stable group, thereby increasing volatility and preventing boroxine formation. Trimethylsilylation (TMS) is a commonly employed and effective derivatization technique.[2]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, particularly with soft ionization techniques like Electrospray Ionization (ESI), allows for the analysis of this compound in its native form without derivatization.[3] Analysis is often performed in negative ion mode, which promotes the formation of the deprotonated [M-H]- ion. However, careful optimization of source conditions is necessary to minimize in-source dimerization or the formation of solvent adducts.

Predicted Mass Fragmentation Data

Understanding the fragmentation pattern is crucial for the structural confirmation of this compound. The following table summarizes the predicted mass-to-charge ratios (m/z) for the molecular ion and key fragment ions under different ionization conditions. These predictions are based on established fragmentation rules for aromatic compounds, ethers, and carboxylic acids.[4][5]

Table 1: Predicted Quantitative Data for this compound (C₁₂H₉BO₃)

| Ion Type | Predicted m/z (¹¹B Isotope) | Predicted m/z (¹⁰B Isotope) | Possible Formula | Notes |

| [M]⁺• (EI) | 212.06 | 211.06 | [C₁₂H₉BO₃]⁺• | Molecular ion radical cation observed in GC-MS. |

| [M-H₂O]⁺• (EI) | 194.05 | 193.05 | [C₁₂H₇BO₂]⁺• | Loss of water from the boronic acid moiety. |

| [M-B(OH)₂]⁺ (EI) | 169.06 | 169.06 | [C₁₂H₉O]⁺ | Loss of the dihydroxyboryl radical. |

| [M-CO]⁺• (EI) | 184.06 | 183.07 | [C₁₁H₉BO₂]⁺• | Loss of carbon monoxide from the dibenzofuran ring. |

| [M-CHO]⁺ (EI) | 183.06 | 182.06 | [C₁₁H₈BO₂]⁺ | Loss of a formyl radical, characteristic of furan fragmentation. |

| [M-H]⁻ (ESI) | 211.05 | 210.06 | [C₁₂H₈BO₃]⁻ | Deprotonated molecular ion observed in negative mode LC-MS. |

| [M+CH₃OH-H]⁻ (ESI) | 243.08 | 242.08 | [C₁₃H₁₂BO₄]⁻ | Methanol adduct in negative mode ESI. |

Note: Boron has two stable isotopes, ¹¹B (80.1%) and ¹⁰B (19.9%). The presence of this isotopic pattern is a key diagnostic feature in the mass spectra of boron-containing compounds.

Experimental Protocols

The choice between GC-MS and LC-MS will depend on the analytical objective, sample matrix, and available instrumentation.

Protocol 1: GC-MS Analysis with Trimethylsilylation Derivatization

This method is suitable for volatile and semi-volatile impurity profiling and quantification where high chromatographic resolution is required.

-

Sample Preparation & Derivatization:

-

Accurately weigh approximately 1 mg of this compound into a 2 mL autosampler vial.

-

Add 500 µL of an appropriate solvent (e.g., anhydrous Pyridine or Acetonitrile).

-

Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[2]

-

Securely cap the vial and heat at 70°C for 60 minutes to ensure complete derivatization.

-

Cool the vial to room temperature before injection.

-

-

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 8890 GC or equivalent.

-

Injector: Split/Splitless, 280°C, Split ratio 20:1.

-

Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium, constant flow at 1.2 mL/min.

-

Oven Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp: 15°C/min to 300°C.

-

Hold: 5 minutes at 300°C.

-

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

MS Source Temperature: 230°C.

-

MS Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-550.

-

Protocol 2: LC-MS/MS Analysis

This method is ideal for the direct analysis of this compound in complex matrices, such as reaction mixtures or biological samples, without derivatization.

-

Sample Preparation:

-

Dissolve the sample in a suitable solvent mixture compatible with the mobile phase (e.g., 50:50 Acetonitrile:Water) to a final concentration of approximately 10 µg/mL.[3]

-

Filter the sample through a 0.22 µm syringe filter prior to injection.

-

-

Instrumentation and Conditions:

-

Liquid Chromatograph: Waters ACQUITY UPLC I-Class or equivalent.

-

Column: C18 reverse-phase column (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

Start at 10% B.

-

Linear gradient to 95% B over 5 minutes.

-

Hold at 95% B for 2 minutes.

-

Return to 10% B and re-equilibrate for 3 minutes.

-

-

Column Temperature: 40°C.

-

Injection Volume: 2 µL.

-

Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent.

-

Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

-

Ion Source Gas 1: 50 psi.

-

Ion Source Gas 2: 55 psi.

-

Curtain Gas: 35 psi.

-

Temperature: 500°C.

-

IonSpray Voltage: -4500 V.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan (Q1) for qualitative analysis.

-

Mandatory Visualizations

Logical Workflow for MS Analysis

The following diagram illustrates a typical workflow for the mass spectrometric analysis of this compound, from method selection to data interpretation.

Caption: Workflow for MS analysis of this compound.

Predicted Fragmentation Pathway (ESI Negative Mode)

This diagram illustrates the predicted fragmentation of the deprotonated molecular ion of this compound as might be observed in an ESI-MS/MS experiment.

Caption: Predicted ESI-MS/MS fragmentation of this compound.

Conclusion

The mass spectrometric analysis of this compound is a versatile and powerful approach for its characterization. For analyses requiring the assessment of volatile components or high-resolution separation, a derivatization-based GC-MS method is highly effective. For direct analysis, especially in complex matrices or for quantitative purposes, LC-MS/MS provides excellent sensitivity and specificity without the need for derivatization. The provided protocols and predicted fragmentation data serve as a robust starting point for method development and data interpretation, empowering researchers to confidently analyze this important chemical entity.

References

- 1. GC Derivatization Reagents | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. sciex.com [sciex.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]

An In-depth Technical Guide to the Infrared Spectroscopy of Dibenzofuran-4-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of Dibenzofuran-4-boronic acid. It details the expected vibrational modes, offers comprehensive experimental protocols for spectral acquisition, and outlines the logical workflow for analysis. This document is intended to serve as a valuable resource for researchers utilizing infrared spectroscopy for the characterization of this compound and similar molecular structures.

Core Spectroscopic Data

Due to the limited availability of public, raw spectral data for this compound, the following table summarizes the expected characteristic infrared absorption bands. These assignments are based on the known vibrational frequencies of the dibenzofuran core, aromatic compounds, and aryl boronic acids. The precise peak positions and intensities may vary based on the sample preparation method and the physical state of the sample (e.g., intermolecular hydrogen bonding).

| Wavenumber Range (cm⁻¹) | Expected Intensity | Vibrational Assignment | Functional Group |

| 3500 - 3200 | Strong, Broad | O-H stretching (hydrogen-bonded) | Boronic acid (B(OH)₂) |

| 3100 - 3000 | Medium to Weak | Aromatic C-H stretching | Dibenzofuran ring |

| 1620 - 1580 | Medium | Aromatic C=C stretching | Dibenzofuran ring |

| 1500 - 1400 | Medium to Strong | Aromatic C=C stretching | Dibenzofuran ring |

| 1380 - 1310 | Strong | B-O stretching | Boronic acid (B-O) |

| 1250 - 1150 | Strong | Aryl C-O-C asymmetric stretching | Dibenzofuran ether linkage |

| 1100 - 1000 | Medium | In-plane aromatic C-H bending | Dibenzofuran ring |

| 900 - 675 | Strong | Out-of-plane aromatic C-H bending | Dibenzofuran ring |

| ~750 | Strong | Ortho-disubstituted benzene ring C-H out-of-plane bend | Aromatic ring |

Experimental Protocols for Infrared Spectroscopy

The acquisition of a high-quality infrared spectrum of solid this compound can be achieved through several methods. The two most common are the Potassium Bromide (KBr) pellet method and the Attenuated Total Reflectance (ATR) technique.

Potassium Bromide (KBr) Pellet Method

This traditional transmission method involves dispersing the solid sample within a matrix of dry, IR-transparent KBr.

Instrumentation:

-

Fourier Transform Infrared (FTIR) Spectrometer (e.g., Bruker Tensor 27 FT-IR)[1]

-

Agate mortar and pestle

-

Hydraulic press with a pellet-forming die

-

Analytical balance

-

Drying oven

Procedure:

-

Sample Preparation:

-

Gently dry spectroscopic grade KBr powder in an oven at ~110°C for 2-4 hours to remove any adsorbed water. Allow it to cool in a desiccator.

-

Weigh approximately 1-2 mg of this compound and 150-200 mg of the dried KBr.

-

In the agate mortar, thoroughly grind the sample and KBr together until a fine, homogeneous powder is obtained. This minimizes light scattering.

-

-

Pellet Formation:

-

Transfer a portion of the mixture into the pellet die.

-

Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes. Applying a vacuum to the die during pressing can help remove trapped air and moisture, resulting in a more transparent pellet.

-

Carefully release the pressure and extract the thin, transparent KBr pellet from the die.

-

-

Spectral Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Collect a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.

-

Attenuated Total Reflectance (ATR-FTIR) Method

ATR is a modern, rapid technique that requires minimal sample preparation.

Instrumentation:

-

FTIR Spectrometer equipped with an ATR accessory (e.g., Bruker Tensor 27 FT-IR with a DuraSamplIR II ATR accessory)[1]

Procedure:

-

Sample Preparation:

-

Ensure the this compound sample is in a fine powder form.

-

-

Spectral Acquisition:

-

Clean the surface of the ATR crystal (e.g., diamond or germanium) with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the powdered sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum.

-

Logical Workflow for Analysis

The following diagram illustrates the logical workflow from sample preparation to final spectral interpretation for the infrared analysis of this compound.

References

crystal structure of Dibenzofuran-4-boronic acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dibenzofuran-4-boronic acid is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and electronic materials.[1][2][3] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and its role as a precursor in structurally characterized molecules. While, to date, the specific crystal structure of this compound has not been reported in publicly accessible crystallographic databases, this guide outlines a generalized experimental workflow for its potential structure determination.

Introduction

This compound (CAS No. 100124-06-9) is a heterocyclic organic compound that has garnered significant interest in medicinal chemistry and materials science.[1] Its rigid dibenzofuran core and versatile boronic acid functional group make it an important intermediate for the synthesis of complex organic molecules through reactions such as the Suzuki-Miyaura cross-coupling.[1][2] The structural characteristics of the dibenzofuran moiety can influence the pharmacokinetic and pharmacodynamic properties of drug candidates.[2][3] This document serves as a technical resource, consolidating available data on its properties and synthesis, and provides a standard protocol for its crystallographic analysis.

Chemical and Physical Properties

The known chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | dibenzofuran-4-ylboronic acid | [4] |

| CAS Number | 100124-06-9 | [4][5] |

| Molecular Formula | C₁₂H₉BO₃ | [4][5][6] |

| Molecular Weight | 212.01 g/mol | [4][5][6] |

| Appearance | White to off-white or beige powder/crystal | [1][6][7] |

| Melting Point | 286-291 °C (lit.) | [7][8] |

| Boiling Point | 438.5 °C at 760 mmHg | [7] |

| Flash Point | 219.0 °C | [7] |

| Density | 1.3 g/cm³ | [7] |

| Storage Temperature | 0-6 °C | [7] |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is typically achieved through the lithiation of 4-bromodibenzofuran followed by reaction with a borate ester and subsequent acidic workup.[1] Two detailed protocols are provided below.

Protocol 1: Synthesis using Trimethoxyborane [5][8]

-

Dissolve 7.2 g of 4-bromodibenzofuran in a 300 ml three-necked flask with anhydrous tetrahydrofuran (THF) under an argon atmosphere and cool to -78 °C.[5][8]

-

Add 20 ml of a 1.6 M n-butyl lithium-n-hexane solution (1.1 equivalents) and stir the mixture for 1 hour.[5][8]

-

Add 4.23 ml of trimethoxyborane (1.3 equivalents) and continue stirring for 2 hours.[5][8]

-

Allow the reaction mixture to warm to room temperature.[5][8]

-

Add 200 ml of 1 N hydrochloric acid and stir for 3 hours to quench the reaction.[5][8]

-

Separate the organic layer and remove the solvents by distillation.[5][8]

-

Add hexane to the crude product to precipitate this compound.[5][8]

-

Filter the precipitate to obtain the product as a white solid (yield: 80%).[5][8]

Protocol 2: Synthesis using Triisopropyl Borate [5]

-

In a 50 ml three-necked flask, dissolve 7.4 g (30 mmol) of 4-bromodibenzofuran in dry tetrahydrofuran.[5]

-

Cool the solution to -78 °C and purge the system with nitrogen three times to ensure an oxygen-free environment.[5]

-

Add 13.2 ml of 2.5 M n-butyl lithium (1.1 equivalents) and maintain the reaction at -78 °C for 1.5 hours.[5]

-

Add 7.6 ml of triisopropyl borate (1.1 equivalents) dropwise.[5]

-

After the addition is complete, allow the mixture to warm to room temperature and react for 8 hours.[5]

-

Quench the reaction by the dropwise addition of dilute hydrochloric acid.[5]

-

Remove the tetrahydrofuran by distillation under reduced pressure.[5]

-

Dissolve the residue in dichloromethane, wash with anhydrous magnesium sulfate, dry, and filter.[5]

-

Recrystallize the product from the filtrate to obtain a white solid (yield: 94%).[5]

Application in the Synthesis of Structurally Characterized Molecules

While the crystal structure of this compound itself is not publicly available, it serves as a crucial precursor in the synthesis of larger, more complex molecules whose structures have been determined by X-ray crystallography. Its primary utility is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1] This makes it an essential building block for creating novel compounds for pharmaceutical research and for the development of materials for Organic Light Emitting Diodes (OLEDs).[1] The resulting complex molecules, once crystallized, can be analyzed to understand their three-dimensional structure, which is vital for drug design and materials engineering.

Generalized Workflow for Crystal Structure Determination

The following diagram illustrates a generalized experimental workflow for the determination of the crystal structure of a small organic molecule such as this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | C12H9BO3 | CID 2734328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. warshel.com [warshel.com]

- 7. echemi.com [echemi.com]

- 8. This compound | 100124-06-9 [chemicalbook.com]

A Senior Application Scientist's Guide to the Synthesis of Dibenzofuran-4-boronic acid

Topic: Synthesis Route for Dibenzofuran-4-boronic acid from 4-bromodibenzofuran Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal building block in modern organic synthesis, particularly valued for its role in palladium-catalyzed cross-coupling reactions.[1] Its unique rigid, planar structure makes it an attractive component in the development of novel pharmaceuticals, organic electronics like OLEDs, and advanced materials.[1][2] This guide provides an in-depth technical overview of the predominant and field-proven synthetic route to this compound, starting from the readily available precursor, 4-bromodibenzofuran. We will dissect the mechanistic underpinnings of the key transformations, provide a detailed, step-by-step experimental protocol, and discuss the critical parameters that ensure a high-yielding and reproducible synthesis.

Strategic Overview: The Lithiation-Borylation Pathway

The most direct and widely adopted method for converting 4-bromodibenzofuran to its corresponding boronic acid is a two-step sequence involving a lithium-halogen exchange followed by electrophilic trapping with a borate ester.[1][2][3] This organometallic approach is highly efficient for aryl bromides and offers a reliable pathway to the desired product.

Core Rationale:

-

Reactivity Inversion (Umpolung): The initial C-Br bond at the 4-position of dibenzofuran has an electrophilic carbon. The lithium-halogen exchange dramatically inverts this reactivity, transforming the C4 position into a potent nucleophilic carbanion (in the form of an organolithium species).

-

Electrophilic Capture: This newly formed nucleophile can then be efficiently captured by a suitable boron electrophile, typically a trialkyl borate, to form a stable C-B bond.

Alternative palladium-catalyzed methods, such as the Miyaura borylation, exist for the synthesis of arylboronic acids.[4][5] However, for this specific transformation, the lithium-halogen exchange route is often preferred due to its high efficiency, atom economy, and the avoidance of potentially costly palladium catalysts and ligands.

Mechanistic Deep Dive: The Chemistry Behind the Synthesis

A thorough understanding of the reaction mechanism is critical for troubleshooting and optimization. The process can be divided into two key mechanistic stages.

Stage 1: Lithium-Halogen Exchange

This is a cornerstone reaction in organometallic chemistry.[6] The reaction between 4-bromodibenzofuran and an alkyllithium reagent, typically n-butyllithium (n-BuLi), proceeds rapidly at very low temperatures.

-

Why -78 °C? The choice of cryogenic temperatures (dry ice/acetone bath) is crucial. Organolithium intermediates are highly reactive and can undergo side reactions, such as reaction with the solvent (THF) or undesired intermolecular reactions, at higher temperatures. The low temperature ensures the stability of the 4-dibenzofuranyllithium intermediate long enough for the subsequent step.[7]

-

Why an Anhydrous, Inert Atmosphere? Organolithium reagents react instantaneously and exothermically with water and oxygen. Therefore, the reaction must be conducted in scrupulously dried glassware and solvents under an inert atmosphere (e.g., Argon or Nitrogen) to prevent quenching of the reagents and a dramatic loss of yield.[3]

-

The Exchange Mechanism: The reaction is kinetically controlled and is believed to proceed through an "ate-complex" intermediate.[8] The rate of exchange follows the trend I > Br > Cl, making aryl bromides ideal substrates for this transformation.[6]

Stage 2: Borylation and Acidic Hydrolysis

Once the 4-dibenzofuranyllithium is formed, a borate ester is introduced as the boron source.

-

Electrophilic Boron Center: Trialkyl borates, such as trimethyl borate B(OMe)₃ or triisopropyl borate B(OⁱPr)₃, feature a Lewis acidic (electrophilic) boron atom. The potent nucleophilic carbon of the organolithium attacks this boron center to form a tetracoordinate boronate species.[3]

-

Hydrolysis to Boronic Acid: This boronate intermediate is not the final product. It must be hydrolyzed under acidic conditions (e.g., using aqueous HCl) to cleave the alkoxy groups and form the desired this compound.[3][9] The acidic workup also serves to neutralize any remaining organolithium or basic byproducts.

Synthesis Workflow Diagram

The following diagram illustrates the complete transformation pathway from the starting material to the final, purified product.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Miyaura Borylation Reaction [organic-chemistry.org]

- 6. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

- 7. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. This compound | 100124-06-9 [chemicalbook.com]

An In-depth Technical Guide to the Lithiation of 4-Bromodibenzofuran for Boronic Acid Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-dibenzofuran boronic acid, a critical intermediate in the development of pharmaceuticals and advanced materials.[1][2] The primary synthetic route discussed is the lithiation of 4-bromodibenzofuran, followed by borylation. This method is widely utilized for its efficiency and reliability in producing the target compound with high purity.[3]

Introduction

Dibenzofuran-4-boronic acid (CAS: 100124-06-9) is a versatile organic compound with significant applications in medicinal chemistry and materials science.[1][2] Its unique structure makes it an essential building block in Suzuki-Miyaura cross-coupling reactions, a powerful tool for forming carbon-carbon bonds in the synthesis of complex organic molecules.[3] In the pharmaceutical industry, it serves as a key intermediate for synthesizing drug candidates, including anti-inflammatory and antitumor agents.[1] Furthermore, its distinct optical and electrochemical properties are leveraged in the development of organic electronics, such as OLEDs.[1][3]

Reaction Pathway: From 4-Bromodibenzofuran to 4-Dibenzofuran Boronic Acid

The synthesis proceeds via a two-step process: halogen-lithium exchange followed by electrophilic trapping of the resulting organolithium species with a borate ester.

References

An In-depth Technical Guide on the Stability and Storage of Dibenzofuran-4-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Dibenzofuran-4-boronic acid, a key building block in organic synthesis, particularly for applications in pharmaceuticals and electronic materials. Understanding the stability profile of this compound is critical for ensuring its quality, and reliability in experimental and manufacturing processes.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | References |

| CAS Number | 100124-06-9 | [1][2] |

| Molecular Formula | C₁₂H₉BO₃ | [3] |

| Molecular Weight | 212.01 g/mol | [3] |

| Melting Point | 286-291 °C | [4] |

| Appearance | White to off-white crystalline powder | [1] |

| Purity | Typically ≥98% | [5] |

Recommended Storage and Handling

Proper storage and handling are paramount to maintaining the integrity of this compound. The compound is known to be stable under recommended conditions, but deviations can lead to degradation.

Storage Conditions:

-

Temperature: Store in a cool, dry place.[6] Refrigeration at 0-6°C is often recommended.[7] For long-term storage, some suppliers suggest -70°C.[8]

-

Atmosphere: Store in a well-ventilated area.[6] The container should be tightly closed to prevent moisture ingress.[9]

-

Light: Protect from light, as exposure can promote degradation.[9][10]

-

Inert Gas: For highly sensitive applications, storage under an inert atmosphere (e.g., argon) may be considered to minimize oxidation.

Handling Precautions:

-

Use in a well-ventilated fume hood.[6]

-

Avoid dust formation.[11]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[12]

-

Avoid contact with skin and eyes.[9]

-

Wash hands thoroughly after handling.[9]

Stability Profile and Degradation Pathways

This compound, like other arylboronic acids, is susceptible to degradation through several pathways. The primary routes of degradation are oxidative deboronation and protodeboronation. Boronic acids are also known to form anhydrides.

-

Oxidative Deboronation: This is a common degradation pathway for boronic acids, where the boronic acid group is cleaved and replaced by a hydroxyl group, likely initiated by reactive oxygen species.[13] In the case of this compound, this would lead to the formation of 4-hydroxydibenzofuran and boric acid.

-

Protodeboronation: This pathway involves the replacement of the boronic acid group with a hydrogen atom, yielding the parent dibenzofuran molecule. This process is often observed in aqueous solutions and can be influenced by pH.[8]

-

Anhydride Formation: Boronic acids can undergo dehydration to form cyclic anhydrides, most commonly trimers (boroxines). This is a reversible process that occurs upon removal of water.

The chemical stability of this compound is summarized in Table 2.

| Condition | Stability | Potential Degradation Products | Incompatible Materials |

| Normal Storage | Stable | - | - |

| Elevated Temperature | May lead to degradation and anhydride formation | 4-Hydroxydibenzofuran, Dibenzofuran, Boroxines | - |

| Light Exposure | Can promote degradation | 4-Hydroxydibenzofuran, Dibenzofuran | - |

| Acids | Incompatible | - | Strong acids |

| Bases | Incompatible | - | Strong bases |

| Oxidizing Agents | Susceptible to oxidative deboronation | 4-Hydroxydibenzofuran, Boric Acid | Hydrogen peroxide, other strong oxidizers |

A diagram illustrating the potential degradation pathways is provided below.

Caption: Potential degradation pathways of this compound.

Experimental Protocols for Stability Assessment

To assess the stability of this compound, a forced degradation study can be performed. This involves subjecting the compound to a variety of stress conditions to identify potential degradation products and develop a stability-indicating analytical method.

4.1. Forced Degradation Protocol

A general protocol for a forced degradation study is outlined in Table 3. The goal is to achieve approximately 5-20% degradation of the active pharmaceutical ingredient (API).[14][15]

| Stress Condition | Protocol |

| Acid Hydrolysis | Dissolve the sample in a suitable solvent and add 0.1 M HCl. Heat at 60°C for 24-48 hours. |

| Base Hydrolysis | Dissolve the sample in a suitable solvent and add 0.1 M NaOH. Heat at 60°C for 24-48 hours. |

| Oxidation | Dissolve the sample in a suitable solvent and add 3% H₂O₂. Keep at room temperature for 24-48 hours. |

| Thermal Degradation | Heat the solid sample at 80°C for 48-72 hours. |

| Photostability | Expose the solid sample to light with an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. |

4.2. Analytical Method for Purity and Degradation Products

A stability-indicating analytical method is crucial for separating and quantifying the parent compound and its degradation products. High-Performance Liquid Chromatography (HPLC) is a suitable technique.

HPLC Method Parameters:

-

Column: A reversed-phase C18 column is commonly used for the analysis of boronic acids.[10]

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 10 mM ammonium acetate or 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.[10]

-

Detection: UV detection at a suitable wavelength (e.g., 254 nm) is a common choice. Mass spectrometric (MS) detection can be used for peak identification and confirmation.

-

Sample Preparation: Dissolve the sample in a suitable diluent, such as a mixture of the mobile phase components.

A workflow for conducting a stability study is depicted below.

Caption: Experimental workflow for a forced degradation stability study.

Conclusion

This compound is a stable compound when stored under appropriate conditions. Key factors for maintaining its integrity include storage in a cool, dry, and dark environment in a tightly sealed container. The primary degradation pathways are oxidative deboronation and protodeboronation. A well-designed forced degradation study coupled with a validated stability-indicating HPLC method is essential for fully characterizing its stability profile and ensuring its quality for research and development applications.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C12H9BO3 | CID 2734328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 100124-06-9 [chemicalbook.com]

- 5. L19830.06 [thermofisher.com]

- 6. Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. | Semantic Scholar [semanticscholar.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 11. zzylchem.com [zzylchem.com]

- 12. Boronic acid - Wikipedia [en.wikipedia.org]

- 13. pnas.org [pnas.org]

- 14. Forced Degradation Studies - STEMart [ste-mart.com]

- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of Dibenzofuran-4-boronic acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of Dibenzofuran-4-boronic acid. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines the general solubility trends based on its parent compound, dibenzofuran, and furnishes a detailed experimental protocol for the precise determination of its solubility in various organic solvents. This guide is intended to be a foundational resource for researchers, enabling them to generate empirical solubility data essential for applications in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling, as well as in drug formulation and development.

Introduction

This compound is a key building block in synthetic organic chemistry, valued for its role in the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. Its utility in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and materials for organic electronics, is well-established. A fundamental understanding of the solubility of this compound in organic solvents is paramount for optimizing reaction conditions, developing purification strategies (such as crystallization), and formulating drug products.

The solubility of a compound is influenced by a variety of factors, including the chemical nature of the solute and solvent (polarity, hydrogen bonding capacity), temperature, and pressure. For boronic acids, the situation is further complicated by their tendency to form cyclic anhydrides (boroxines) upon heating, which can affect solubility measurements. Therefore, a standardized and carefully executed experimental protocol is crucial for obtaining reliable and reproducible solubility data.

Solubility Data

As of the compilation of this guide, specific quantitative solubility data for this compound in a range of organic solvents is not extensively reported in peer-reviewed journals or chemical databases. However, qualitative assessments can be inferred from the properties of the parent heterocycle, dibenzofuran. Dibenzofuran is a nonpolar molecule and is known to be soluble in nonpolar organic solvents such as benzene, toluene, and chloroform, and has some solubility in polar aprotic solvents like diethyl ether and acetone.[1][2][3][4] It is practically insoluble in water.[1][2][3]

Given the addition of the polar boronic acid functional group, it is anticipated that this compound will exhibit increased polarity compared to dibenzofuran and may show enhanced solubility in more polar organic solvents. However, empirical determination is necessary for accurate characterization.

The following table is provided as a template for researchers to systematically record their experimentally determined solubility data for this compound.

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| e.g., Tetrahydrofuran | e.g., 25 | |||

| e.g., Dimethylformamide | e.g., 25 | |||

| e.g., Acetonitrile | e.g., 25 | |||

| e.g., Toluene | e.g., 25 | |||

| e.g., Methanol | e.g., 25 | |||

| e.g., 2-Propanol | e.g., 25 |

Experimental Protocol for Solubility Determination: The Dynamic Method

The dynamic (or synthetic) method is a reliable technique for determining the solubility of a compound in a given solvent as a function of temperature. This method involves heating a suspension of the solute in the solvent at a controlled rate and observing the temperature at which the last solid particles dissolve, indicating the saturation point.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Glass vials or test tubes with magnetic stir bars

-

Heating block or oil bath with precise temperature control and a digital thermometer

-

Light source (e.g., laser beam) and a light detector (or visual observation against a contrasting background)

-

Analytical balance

Procedure:

-

Sample Preparation:

-

Accurately weigh a specific amount of this compound and the chosen organic solvent into a glass vial to prepare a mixture of known composition.

-

Add a magnetic stir bar to the vial.

-

-

Experimental Setup:

-

Place the vial in the heating block or oil bath.

-

Position the light source and detector to pass a beam of light through the sample. Alternatively, ensure good visibility for manual observation.

-

Begin stirring the mixture at a constant rate to ensure a uniform suspension.

-

-

Heating and Observation:

-

Heat the mixture at a slow, constant rate (e.g., 0.2-0.5 °C/min) to ensure thermal equilibrium.

-

Continuously monitor the turbidity of the solution. As the temperature increases, the solid will begin to dissolve.

-

The saturation temperature (or clear point) is the temperature at which the last solid particles disappear, and the solution becomes completely clear. Record this temperature.

-

-

Data Collection:

-

Repeat the measurement with different compositions of solute and solvent to construct a solubility curve (solubility vs. temperature).

-

To ensure accuracy, at least three independent measurements should be performed for each composition.

-

-

Data Analysis:

-

The solubility at the recorded saturation temperature corresponds to the initial composition of the mixture.

-

Plot the solubility (in g/L, mg/mL, or mol/L) as a function of temperature for each solvent.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound using the dynamic method.

Conclusion

References

Computational Analysis of Dibenzofuran-4-boronic acid: A Methodological Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzofuran-4-boronic acid is a versatile organic compound with significant applications in the development of electronic materials and pharmaceuticals.[1][2] Its utility largely stems from its role as a key intermediate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is instrumental in constructing complex organic molecules.[1] In the pharmaceutical realm, it serves as a crucial building block for synthesizing drug candidates targeting specific biological pathways.[1][2] This guide outlines a framework for conducting computational studies on this compound to explore its structural, electronic, and potential therapeutic properties, drawing upon established computational methodologies for similar molecular structures.

Molecular Properties and Synthesis

This compound, with the chemical formula C₁₂H₉BO₃, is an off-white powder with a high melting point, indicating its stability.[1][3] The synthesis of this compound typically involves a multi-step process beginning with a brominated dibenzofuran derivative. A common synthetic route includes the lithiation of the brominated precursor followed by a reaction with a borate ester and subsequent hydrolysis.[1][2][4]

| Computed Molecular Properties | |

| IUPAC Name | dibenzofuran-4-ylboronic acid[3] |

| Molecular Formula | C₁₂H₉BO₃[3] |

| Molecular Weight | 212.01 g/mol [3] |

| Canonical SMILES | B(C1=C2C(=CC=C1)C3=CC=CC=C3O2)(O)O[3] |

| InChI Key | ZXHUJRZYLRVVNP-UHFFFAOYSA-N[3] |

Proposed Computational Studies and Methodologies

While specific computational studies on this compound are not extensively documented in publicly available literature, its structural similarity to other pharmacologically relevant benzofuran and boronic acid derivatives suggests a range of applicable in silico analyses.[5][6][7] These studies are crucial for understanding the molecule's reactivity, potential biological targets, and suitability as a drug candidate.

Density Functional Theory (DFT) Analysis

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For this compound, DFT can be employed to determine its optimized geometry, vibrational frequencies, and electronic properties such as HOMO-LUMO energy gap and molecular electrostatic potential (MEP).[5][8]

Methodology:

-

Structural Optimization: The initial structure of this compound can be built using software like GaussView and optimized using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)).[5]

-

Vibrational Frequency Analysis: Following optimization, frequency calculations should be performed at the same level of theory to confirm that the structure corresponds to a local minimum on the potential energy surface (absence of imaginary frequencies).

-

Electronic Properties Calculation: Single-point energy calculations can then be used to determine the HOMO and LUMO energies, the energy gap, and other quantum chemical descriptors. The MEP can be mapped to visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack.

Molecular Docking Studies

Given the use of dibenzofuran derivatives in developing inhibitors for enzymes like matrix metalloproteinase-12 (MMP-12) and for their antitubercular activity, molecular docking can be employed to predict the binding affinity and interaction patterns of this compound with various protein targets.[6][9]

Methodology:

-

Ligand and Receptor Preparation: The 3D structure of this compound would be prepared and energy-minimized. The crystal structure of the target protein would be obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands would be removed, and polar hydrogens and charges would be added.

-

Binding Site Identification: The active site of the protein would be identified, typically based on the location of the co-crystallized ligand or through binding pocket prediction algorithms.

-

Docking Simulation: Docking would be performed using software like AutoDock Vina or GOLD. The program would generate multiple binding poses of the ligand in the protein's active site and score them based on a scoring function that estimates the binding affinity.

-

Interaction Analysis: The resulting docked poses would be analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein residues.

Molecular Dynamics (MD) Simulation

To assess the stability of the ligand-protein complex predicted by molecular docking, MD simulations can be performed. This technique simulates the movement of atoms and molecules over time, providing insights into the dynamic behavior of the complex.[9]

Methodology:

-

System Setup: The best-docked complex from the molecular docking study would be placed in a simulation box with a chosen water model. Ions would be added to neutralize the system.

-

Minimization and Equilibration: The system would be energy-minimized to remove steric clashes. This would be followed by a two-step equilibration process (NVT and NPT ensembles) to bring the system to the desired temperature and pressure.

-

Production Run: A production MD run would be performed for a significant duration (e.g., 100 ns) to generate trajectories of the complex.

-

Trajectory Analysis: The trajectories would be analyzed to calculate metrics like Root Mean Square Deviation (RMSD) to assess the stability of the complex, and Root Mean Square Fluctuation (RMSF) to identify flexible regions.

Conclusion

Computational studies offer a powerful and efficient means to explore the properties of this compound and its derivatives for applications in materials science and drug discovery. The methodologies outlined in this guide, including DFT, molecular docking, and MD simulations, provide a comprehensive framework for researchers to investigate the electronic structure, potential biological activity, and dynamic behavior of this important molecule. Such in silico analyses can significantly accelerate the research and development process by prioritizing promising candidates for further experimental validation.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C12H9BO3 | CID 2734328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]